synthesis and characterization of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride
synthesis and characterization of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine Dihydrochloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the , a heterocyclic compound with potential applications in pharmaceutical research and drug development. The synthesis is centered around the robust and well-established Hantzsch thiazole synthesis. This document details the strategic selection of precursors, the rationale behind the synthetic route, step-by-step experimental protocols, and in-depth characterization methodologies. The intended audience for this guide includes researchers, medicinal chemists, and professionals in the field of drug discovery and development.
Introduction and Strategic Overview
The piperidine moiety is a prevalent scaffold in a multitude of pharmaceuticals due to its ability to interact with various biological targets.[1] When coupled with a 4-phenyl-1,3-thiazole unit, a structure known for its diverse pharmacological activities, the resulting molecule, 4-(4-phenyl-1,3-thiazol-2-yl)piperidine, presents a compelling candidate for further investigation.[2][3][4] This guide focuses on the dihydrochloride salt form of the compound, which is often preferred for its improved solubility and stability.
The synthetic strategy employed herein is a convergent approach, culminating in the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thioamide to construct the thiazole ring.[2][5] The key precursors for this synthesis are 2-bromo-1-phenylethanone (phenacyl bromide) and piperidine-4-carbothioamide. The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride.
Synthesis of Precursors
The success of the final condensation reaction hinges on the efficient preparation of the key building blocks: piperidine-4-carbothioamide and 2-bromo-1-phenylethanone.
Synthesis of Piperidine-4-carbothioamide
Piperidine-4-carbothioamide serves as the source of the 2-amino-thiazole core integrated with the piperidine ring. It is synthesized from 4-cyanopiperidine through a thionation reaction, typically involving hydrogen sulfide.[6][7]
Experimental Protocol:
-
In a sealed reaction vessel, suspend 4-cyanopiperidine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Cool the suspension in an ice bath and bubble hydrogen sulfide gas through the mixture until saturation is achieved.
-
Seal the vessel and stir the reaction mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, purge the excess hydrogen sulfide with nitrogen gas.
-
The product, piperidine-4-carbothioamide, will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold solvent and dry under vacuum to afford the desired product.
For the synthesis of the hydrochloride salt of piperidine-4-carbothioamide, 4-cyanopiperidine hydrochloride can be used as the starting material.[7]
Synthesis of 2-Bromo-1-phenylethanone (Phenacyl Bromide)
2-Bromo-1-phenylethanone is a reactive α-haloketone that provides the phenyl-substituted carbon backbone for the thiazole ring.[8] It is prepared by the bromination of acetophenone.[8][9]
Experimental Protocol:
-
Dissolve acetophenone (1.0 eq) in a suitable solvent like acetic acid or anhydrous ether in a three-necked flask equipped with a dropping funnel and a stirrer.[9][10]
-
Cool the solution in an ice bath.
-
Slowly add bromine (1.0 eq) dropwise from the dropping funnel with constant stirring. Maintain the temperature below 10 °C during the addition.
-
After the complete addition of bromine, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.
-
The reaction mixture can be poured into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-bromo-1-phenylethanone.
Hantzsch Thiazole Synthesis: Formation of the Core Structure
The cornerstone of this synthesis is the Hantzsch reaction, which efficiently constructs the desired 4-phenyl-thiazole ring system.[5][11] This reaction involves the cyclocondensation of piperidine-4-carbothioamide and 2-bromo-1-phenylethanone.
Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol:
-
Dissolve piperidine-4-carbothioamide (1.0 eq) and 2-bromo-1-phenylethanone (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.[3]
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a base, such as aqueous sodium bicarbonate solution, to precipitate the free base of the product.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(4-phenyl-1,3-thiazol-2-yl)piperidine.
-
The crude product can be purified by column chromatography on silica gel.
Formation of the Dihydrochloride Salt
For enhanced stability and solubility in aqueous media, the synthesized free base is converted to its dihydrochloride salt. This involves protonation of the two basic nitrogen atoms in the molecule: the piperidine nitrogen and the thiazole nitrogen.
Experimental Protocol:
-
Dissolve the purified 4-(4-phenyl-1,3-thiazol-2-yl)piperidine free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. An excess of HCl (at least 2.2 equivalents) should be used to ensure the formation of the dihydrochloride salt.
-
The dihydrochloride salt will precipitate out of the solution.
-
Stir the resulting suspension for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold solvent (e.g., diethyl ether) to remove any excess HCl.
-
Dry the final product, 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride, under vacuum.
Characterization of 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine Dihydrochloride
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the phenyl ring (aromatic region, ~7.2-8.0 ppm), a singlet for the thiazole proton (~7.0-7.5 ppm), and characteristic multiplets for the piperidine ring protons. The chemical shifts of the piperidine protons will be influenced by the protonation state. |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring, thiazole ring (typically with the C=N carbon appearing downfield), and the piperidine ring. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the free base. |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the final compound.
HPLC Method Parameters (Illustrative):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[12][13] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[12][13] |
| Flow Rate | 1.0 mL/min[12] |
| Detection | UV detection at a suitable wavelength (e.g., 239 nm or determined by UV-Vis scan).[13] |
| Column Temperature | 30 °C[12] |
The purity of the compound is determined by the area percentage of the main peak in the chromatogram.
Conclusion
This guide has outlined a reliable and reproducible synthetic route for the preparation of 4-(4-phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride. The strategy, centered on the Hantzsch thiazole synthesis, utilizes readily available starting materials and well-established reaction conditions. The detailed protocols for synthesis, purification, and characterization provide a solid foundation for researchers and scientists to produce and validate this compound for further studies in drug discovery and development.
References
- Bayer Aktiengesellschaft. (2017). Preparation of piperidine-4-carbothioamide. U.S. Patent No. 9,790,182 B2.
- Bayer Aktiengesellschaft. (2018). Process for preparing piperidine-4-carbothioamide hydrochloride. U.S. Patent No. 10,093,626 B2.
- Cowper, R. M., & Davidson, L. H. (1943). Phenacyl bromide. Organic Syntheses, Coll. Vol. 2, 480.
- He, Y., et al. (2016). Synthesis and biological evaluation of novel thiazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 115, 245-255.
- Hantzsch, A. (1887). Ueber die Bildung von Thiazolen aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
- Nefzi, A. (2013). Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. In Peptide Modifications to Increase Metabolic Stability and Activity (pp. 1-10). Humana Press.
- Ozturk, S., et al. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(8), 39-45.
- Patel, N. B., & Patel, J. C. (2011). Synthesis, characterization and in vitro antimicrobial activity of new 1,3,4-oxadiazole, 1,2,4-triazole and 1,3,4-thiadiazole derivatives of 2-(4-chlorophenyl)quinoline-4-carboxylic acid. Arabian Journal of Chemistry, 4(3), 321-328.
- Sharma, V., & Kumar, P. (2014). Thiazole: A valuable scaffold in medicinal chemistry. Der Pharma Chemica, 6(1), 246-254.
- Singh, R., et al. (2018). Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. Journal of Applied Pharmaceutical Science, 8(1), 061-067.
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Wikipedia contributors. (2023, December 29). Phenacyl bromide. In Wikipedia, The Free Encyclopedia. Retrieved March 8, 2024, from [Link]
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Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of chromatographic science, 60(7), 613–619. [Link]
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